The compound can be found in several chemical databases such as PubChem [] and Key Organics []. These entries provide basic information such as the chemical structure, molecular formula, and CAS number but do not mention any specific research applications.
2-Bromo-N-(4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 293.14 g/mol. It is characterized by the presence of a bromine atom, a sulfonamide group, and an acetamide functional group. The compound has a density of 1.78 g/cm³ and an exact mass of 291.952 g/mol . Its structure features a phenyl ring substituted with a sulfamoyl group and an acetamide moiety, making it a compound of interest in medicinal chemistry and chemical biology.
While specific biological activities of 2-Bromo-N-(4-sulfamoylphenyl)acetamide are not extensively documented, compounds with similar structures often exhibit significant biological properties. The sulfonamide group is known for its antibacterial activity, suggesting potential therapeutic applications in treating infections. Additionally, compounds containing bromine have been studied for their interactions with biological targets, including enzymes and receptors.
The synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-bromo-4-methylaniline with acetic anhydride in the presence of a suitable base. This method allows for the introduction of both the bromine and acetamide functionalities efficiently. Industrial production may utilize optimized synthetic routes that include continuous flow reactors to ensure consistent quality and yield .
This compound is primarily utilized in scientific research, particularly in:
Interaction studies involving 2-Bromo-N-(4-sulfamoylphenyl)acetamide focus on its mechanism of action with specific molecular targets. These studies aim to elucidate how the compound interacts with enzymes or receptors in biological pathways, contributing to its potential applications in drug development.
Several compounds share structural similarities with 2-Bromo-N-(4-sulfamoylphenyl)acetamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-N,N-dimethylaniline | Contains bromine but lacks sulfonamide functionality | Different chemical reactivity due to dimethylamine |
| 2-Bromo-4-methylaniline | Shares bromine and methyl groups | Lacks sulfonamide and acetamide functionalities |
| N-bromoacetyl-sulfanilic acid amide | Similar sulfonamide structure | Different substitution pattern affecting reactivity |
The uniqueness of 2-Bromo-N-(4-sulfamoylphenyl)acetamide lies in its combination of bromine, sulfonyl, and acetamide groups, which confer distinct chemical reactivity and potential biological activity compared to these similar compounds .
The compound is systematically named 2-bromo-N-[4-(sulfamoyl)phenyl]acetamide under IUPAC guidelines. Its molecular formula is $$ \text{C}8\text{H}9\text{Br}\text{N}2\text{O}3\text{S} $$, with a molecular weight of 293.13 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 5332-70-7 |
| SMILES | BrCC(=O)Nc1ccc(cc1)S(=O)(=O)N |
| InChI Key | JZNKNTMOKKSWRT-UHFFFAOYSA-N |
| Monoisotopic Mass | 291.952 g/mol |
Synonyms include N-[4-(aminosulfonyl)phenyl]-2-bromoacetamide and 2-bromo-4′-sulfamoylacetanilide. The structure comprises a bromoacetyl group linked to a sulfamoyl-substituted phenyl ring, enabling nucleophilic substitution and hydrogen-bonding interactions.
The compound’s development is rooted in sulfonamide chemistry, which gained prominence after Gerhard Domagk’s 1935 discovery of Prontosil’s antibacterial properties. Early sulfonamides inspired derivatives like 2-bromo-N-(4-sulfamoylphenyl)acetamide, designed to combine sulfonamide’s enzyme-inhibiting capabilities with bromoacetamide’s electrophilic reactivity.
Research significance lies in its dual functionality:
Academic studies focus on three primary areas: